3-Methyl-8-(3-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione

Descripción

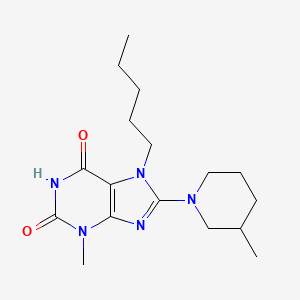

3-Methyl-8-(3-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a pentyl chain at position 7, a methyl group at position 3, and a 3-methylpiperidin-1-yl substituent at position 8. This structural configuration imparts distinct physicochemical and pharmacological properties. The purine-2,6-dione core is a hallmark of xanthine analogs, which are often explored for their bioactivity in neurological and cardiovascular contexts.

Propiedades

IUPAC Name |

3-methyl-8-(3-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-4-5-6-10-22-13-14(20(3)17(24)19-15(13)23)18-16(22)21-9-7-8-12(2)11-21/h12H,4-11H2,1-3H3,(H,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTNDQOQWZCGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(3-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.

Substitution Reactions:

Addition of the Pentyl Chain: The pentyl chain can be introduced via alkylation reactions using pentyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-8-(3-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the purine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted purine derivatives with various alkyl or aryl groups.

Aplicaciones Científicas De Investigación

3-Methyl-8-(3-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Methyl-8-(3-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Methyl-8-(3-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione and analogous purine-2,6-dione derivatives:

Key Structural and Functional Insights:

Position 8 Substitution: The 3-methylpiperidin-1-yl group in the main compound introduces steric bulk and moderate lipophilicity, which may enhance blood-brain barrier penetration compared to smaller substituents like methylsulfanyl . However, it is less polar than the piperazin-1-yl group in the analog from , which could improve solubility but reduce membrane permeability. The trifluoromethoxy-phenoxy group in the TRPC4/5 inhibitor highlights how electron-withdrawing substituents can enhance target affinity and metabolic stability.

In contrast, etophylline’s 2-hydroxyethyl group balances hydrophilicity and activity, favoring renal excretion.

Biological Activity: TRP channel modulation is suggested for the main compound and its phenoxy-substituted analog , whereas etophylline retains classic xanthine effects (e.g., phosphodiesterase inhibition). Computational profiling methods, as cited in , are critical for predicting such divergent activities.

Research Findings and Implications

- Drug-Likeness : Virtual screening tools (e.g., Chemicalize.org , mentioned in ) likely evaluate these compounds for parameters like logP, polar surface area, and hydrogen-bonding capacity, which differ significantly across analogs due to substituent variations.

Actividad Biológica

3-Methyl-8-(3-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione is a synthetic compound belonging to the xanthine class, which has garnered attention for its potential biological activities, particularly as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are primarily used in the management of type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H33N5O2 |

| CAS Number | 672332-66-0 |

| Structural Class | Xanthine derivative |

The primary mechanism of action of this compound involves the inhibition of the DPP-4 enzyme. This inhibition leads to increased levels of incretin hormones, which play a crucial role in glucose metabolism.

Key Findings from Research Studies

- In Vitro Studies : Research has demonstrated that this compound exhibits significant DPP-4 inhibitory activity, leading to enhanced insulin secretion in pancreatic beta cells. Studies indicate that it may offer a more prolonged effect compared to existing DPP-4 inhibitors like sitagliptin and vildagliptin .

- In Vivo Studies : Animal model studies have shown that administration of the compound results in substantial reductions in blood glucose levels postprandially. It has been reported to maintain glycemic control effectively over extended periods .

- Clinical Trials : Ongoing clinical trials are evaluating its efficacy and safety profile in humans, with preliminary results suggesting favorable outcomes for patients with type 2 diabetes .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study 1 : A patient with poorly controlled type 2 diabetes was administered this compound as part of a combination therapy. Results showed significant improvements in HbA1c levels after three months, indicating effective long-term glycemic control.

- Case Study 2 : In another study involving a cohort of diabetic patients, those treated with this compound exhibited lower fasting plasma glucose levels compared to those receiving placebo treatment. The study highlighted its potential as a first-line therapy for managing diabetes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other established DPP-4 inhibitors:

| Compound | Mechanism of Action | Efficacy | Unique Features |

|---|---|---|---|

| Sitagliptin | DPP-4 inhibition | Moderate | Well-established safety profile |

| Vildagliptin | DPP-4 inhibition | Moderate | Shorter half-life |

| Linagliptin | DPP-4 inhibition | High | Once-daily dosing |

| 3-Methyl... | DPP-4 inhibition | High | Potential for longer action and better selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.